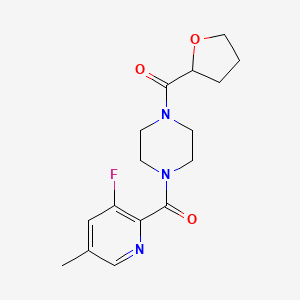
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields of research, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
The mechanism of action of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine receptors and sigma receptors. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may have potential therapeutic effects in the treatment of Parkinson's disease. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may have potential therapeutic effects in the treatment of Alzheimer's disease.
実験室実験の利点と制限
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties are well characterized. However, it also has some limitations. It has low solubility in water, which may limit its use in some experiments. It also has potential toxicity, which may require special precautions when handling the compound.
将来の方向性
There are several future directions for the study of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine. One direction is the further study of its potential as a drug candidate for the treatment of various diseases. Another direction is the further study of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with potential therapeutic effects.
合成法
The synthesis of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine involves the reaction of 3-Fluoro-5-methylpyridine-2-carbonyl chloride with oxolane-2-carbonyl piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has been extensively used in scientific research due to its potential in various fields. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In neuroscience, it has been studied for its potential as a ligand for various receptors such as dopamine receptors and sigma receptors. It has also been studied for its potential as a tool for understanding the mechanism of action of various drugs.
特性
IUPAC Name |
[4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-11-9-12(17)14(18-10-11)16(22)20-6-4-19(5-7-20)15(21)13-3-2-8-23-13/h9-10,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJOOUPAOQKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)
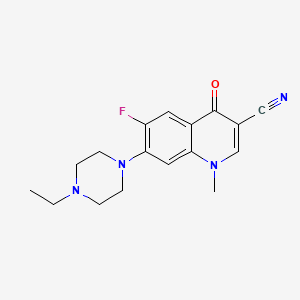
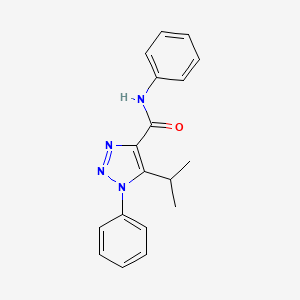
![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)
![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

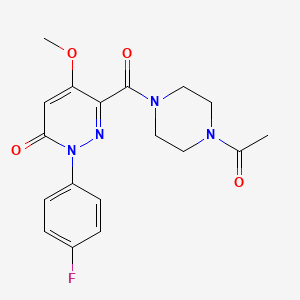
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)

![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)
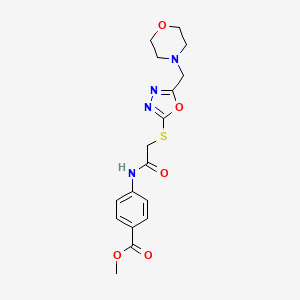
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)